Ethyl 3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate is an organic compound that belongs to the class of enones. This compound is characterized by the presence of a dimethylamino group, a pyridine ring, and an ester functional group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 2-pyridinecarboxaldehyde in the presence of a base, followed by the addition of dimethylamine. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or pyridine derivatives.
Scientific Research Applications
Ethyl 3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(dimethylamino)-2-(pyridin-2-yl)propanoate: Similar structure but lacks the enone moiety.
Ethyl 3-(dimethylamino)-2-(pyridin-3-yl)prop-2-enoate: Similar structure but with the pyridine ring at a different position.
Ethyl 3-(dimethylamino)-2-(pyridin-4-yl)prop-2-enoate: Similar structure but with the pyridine ring at a different position.
Uniqueness
Ethyl 3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate is unique due to the presence of both the enone moiety and the pyridine ring, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 3-(dimethylamino)-2-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C12H16N2O2/c1-4-16-12(15)10(9-14(2)3)11-7-5-6-8-13-11/h5-9H,4H2,1-3H3 |
InChI Key |
CFQAJMAPWQSTJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C1=CC=CC=N1 |
Origin of Product |
United States |
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